1-(3-Bromo-2-methylpropyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H18BrN |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1-(3-bromo-2-methylpropyl)piperidine |
InChI |
InChI=1S/C9H18BrN/c1-9(7-10)8-11-5-3-2-4-6-11/h9H,2-8H2,1H3 |
InChI Key |
MEKQJGGKSZDYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 1 3 Bromo 2 Methylpropyl Piperidine
Precursor Chemistry and Starting Material Selection
The successful synthesis of the target compound relies on the careful preparation and selection of two key precursors: the electrophilic brominated propyl intermediate and the piperidine (B6355638) nucleophile.
Synthesis of Key Brominated Propyl Intermediates
The primary electrophile required for the synthesis is an alkylating agent containing the 3-bromo-2-methylpropyl moiety. The most logical and efficient precursor for this is 1,3-dibromo-2-methylpropane . This symmetrical dihalide provides the necessary carbon skeleton and reactive sites for substitution.
A common and effective route to 1,3-dibromo-2-methylpropane begins with the commercially available starting material, 3-bromo-2-methylpropene (B116875) (also known as methallyl bromide). The synthesis involves the anti-Markovnikov addition of hydrogen bromide (HBr) across the double bond. This regioselectivity is critical to ensure the bromine atom adds to the terminal, less substituted carbon. The reaction proceeds via a free-radical mechanism, which is typically initiated by peroxides (e.g., benzoyl peroxide) or UV radiation. youtube.compwvas.orgchemistrysteps.com In the presence of a radical initiator, the bromine radical adds to the alkene to form the more stable secondary radical, which then abstracts a hydrogen atom from HBr to yield the desired 1,3-dibromo-2-methylpropane. chemistrysteps.com Without a radical initiator, the reaction would follow an ionic mechanism, leading to the undesired Markovnikov product. chemistrysteps.com
| Starting Material | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3-Bromo-2-methylpropene | HBr, Peroxide (ROOR) or UV light | Free-radical addition | 1,3-Dibromo-2-methylpropane | >80% pwvas.org |
Preparation of Piperidine Nucleophiles
Piperidine is a cyclic secondary amine that serves as the nucleophile in the synthesis. It is commercially available, typically as the free base or as its hydrochloride salt. For the N-alkylation reaction, the free base is required, as the lone pair of electrons on the nitrogen atom is necessary for the nucleophilic attack. If starting with piperidine hydrochloride, it must first be neutralized with a suitable base (e.g., sodium hydroxide) and extracted into an organic solvent to isolate the free amine. Piperidine is a strong nucleophile, which facilitates the displacement of the bromide leaving group on the alkyl chain.
Alkylation Strategies for N-Substitution of Piperidine
The core of the synthesis is the formation of the C-N bond between the piperidine nitrogen and the 2-methylpropyl chain. This is accomplished via a nucleophilic substitution (SN2) reaction.
Direct N-Alkylation Approaches
Direct N-alkylation involves the reaction of piperidine with 1,3-dibromo-2-methylpropane in a suitable organic solvent. To favor the desired mono-alkylation product, 1-(3-Bromo-2-methylpropyl)piperidine, and minimize the formation of byproducts such as the bis-piperidine substituted propane or quaternary ammonium (B1175870) salts, a molar excess of piperidine is typically used. researchgate.net
The reaction generates hydrogen bromide (HBr) as a byproduct, which protonates the basic piperidine, forming a non-nucleophilic piperidinium (B107235) salt and halting the reaction. researchgate.net To counteract this, a base must be included in the reaction mixture. This can be an excess of piperidine itself acting as both a nucleophile and a base, or an auxiliary inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). researchgate.net Common solvents for this type of reaction include polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF), which are effective at solvating the species involved in an SN2 reaction. researchgate.net The reaction can often proceed at room temperature, although gentle heating (e.g., to 70°C) may be employed to increase the reaction rate. researchgate.net
Phase-Transfer Catalysis in N-Alkylation
Phase-transfer catalysis (PTC) offers an efficient alternative to direct alkylation, particularly for reactions involving a solid or aqueous inorganic base and an organic substrate. acsgcipr.org This methodology avoids the need for expensive, anhydrous, and polar aprotic solvents. In a typical PTC setup for this synthesis, piperidine and the alkylating agent (1,3-dibromo-2-methylpropane) are dissolved in a non-polar organic solvent such as toluene. An aqueous solution of an inexpensive inorganic base, like sodium hydroxide (B78521) (NaOH) or a solid base like potassium carbonate, is used. acsgcipr.orgresearchgate.net
A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), is added to the biphasic mixture. researchgate.netphasetransfercatalysis.com The catalyst facilitates the reaction by transporting the hydroxide or carbonate anion from the aqueous/solid phase into the organic phase. In the organic phase, the base deprotonates the piperidinium salt that forms during the reaction, regenerating the nucleophilic piperidine. This allows the reaction to proceed to completion under mild conditions. PTC is known for improving reaction rates, increasing yields, and simplifying work-up procedures. acsgcipr.org
| Feature | Direct N-Alkylation | Phase-Transfer Catalysis (PTC) |
|---|---|---|
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) researchgate.net | Non-polar (e.g., Toluene) or biphasic system acsgcipr.org |
| Base | K₂CO₃, NaH, or excess piperidine researchgate.net | Inexpensive inorganic (e.g., NaOH, K₂CO₃) acsgcipr.org |
| Catalyst | None | Quaternary ammonium salt (e.g., TBAB) researchgate.net |
| Conditions | Often requires anhydrous conditions | Tolerant of aqueous/solid phases |
| Advantages | Straightforward, well-established | Milder conditions, use of cheaper reagents, easier work-up acsgcipr.org |
Optimization of Reaction Conditions and Solvent Systems
Optimizing the synthesis of this compound involves carefully controlling several parameters to maximize the yield of the mono-alkylated product and minimize side reactions.
Stoichiometry : The molar ratio of piperidine to 1,3-dibromo-2-methylpropane is the most critical factor. Using a significant excess of piperidine (e.g., 3-5 equivalents or more) shifts the equilibrium towards the formation of the desired mono-substituted product. A slow, controlled addition of the dibromoalkane to the piperidine solution can further suppress the formation of the disubstituted byproduct. researchgate.net
Choice of Base : The strength and solubility of the base are important. A moderately strong, heterogeneous base like potassium carbonate is often preferred in direct alkylation as it is easily removed by filtration and is strong enough to neutralize the HBr generated without causing significant side reactions like elimination. researchgate.net In PTC, the choice of base is typically dictated by cost and reactivity, with NaOH and K₂CO₃ being common. acsgcipr.org
Solvent System : For direct alkylation, polar aprotic solvents like DMF or acetonitrile are ideal as they effectively solvate the transition state of the SN2 reaction, accelerating the rate. For PTC, less polar solvents like toluene are effective and allow for easy separation from the aqueous phase during work-up. acsgcipr.org
Temperature : The reaction temperature must be controlled to balance the reaction rate against the potential for side reactions. While higher temperatures increase the rate of the desired SN2 reaction, they can also promote the E2 elimination of HBr from the alkyl halide or further reaction of the product. Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and temperature.
| Parameter | Objective | Recommended Action | Rationale |
|---|---|---|---|
| Stoichiometry | Maximize mono-alkylation | Use large excess of piperidine; slow addition of alkyl halide researchgate.net | Reduces probability of a second substitution on the product. |
| Base Selection | Neutralize HBr byproduct | Use K₂CO₃ (direct) or NaOH/K₂CO₃ (PTC) researchgate.netacsgcipr.org | Prevents protonation of piperidine nucleophile. |
| Solvent Choice | Accelerate SN2 reaction | Use polar aprotic (direct) or non-polar/biphasic (PTC) researchgate.netacsgcipr.org | Proper solvation of reactants and transition state. |
| Temperature | Balance rate and selectivity | Start at room temp; heat gently if needed (e.g., 50-70°C) researchgate.net | Avoids elimination side reactions and over-alkylation. |
Alternative Synthetic Pathways
Beyond the straightforward N-alkylation of piperidine with a suitable brominated propyl derivative, more complex strategies can be employed, particularly when constructing the piperidine ring de novo or when specific stereochemistry is required.
Ring-closing reactions are powerful methods for constructing heterocyclic systems from acyclic precursors. These strategies are particularly useful for creating highly substituted or complex piperidine structures.
Ring-Closing Metathesis (RCM): RCM has become a staple in the synthesis of unsaturated rings, including the precursors to piperidines. wikipedia.orgbenthamscience.com The reaction typically involves an acyclic diene that cyclizes in the presence of a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs catalysts) to form a cyclic alkene, with ethylene as the only byproduct. wikipedia.orgdrughunter.com For the synthesis of a precursor to this compound, a hypothetical pathway could involve the synthesis of an acyclic N,N-diallyl amine derivative. Subsequent RCM would yield a tetrahydropyridine, which can be readily reduced to the corresponding piperidine. The required 2-methylpropyl side chain would need to be installed before or after cyclization, followed by terminal bromination. The functional group tolerance of modern catalysts makes this a versatile, albeit multi-step, approach. nih.gov
Intramolecular Reductive Amination: This method involves the cyclization of a linear substrate containing both an amine and a carbonyl group (or a precursor like a nitrile or azide). The intramolecular reaction between the amine and the carbonyl forms a cyclic iminium ion, which is then reduced in situ to yield the piperidine ring. nih.govnih.gov This strategy allows for the formation of the C-N bond and the saturation of the ring in a single conceptual step. For the target molecule, one could envisage an acyclic amino-aldehyde where the nitrogen is already substituted with the 2-methyl-3-hydroxypropyl group. Cyclization followed by reduction and subsequent bromination of the hydroxyl group would yield the final product. Recent advances include electroreductive cyclization methods that can proceed under mild conditions. nih.govbeilstein-journals.org
Table 1: Comparison of Ring-Closing Methodologies for Piperidine Synthesis
| Methodology | Precursor Type | Key Reagents/Catalysts | Product | Key Features |
|---|---|---|---|---|
| Ring-Closing Metathesis (RCM) | Acyclic diene-amine | Grubbs' Catalysts, Hoveyda-Grubbs Catalysts | Tetrahydropyridine | Excellent functional group tolerance; byproduct is volatile ethylene. wikipedia.orgdrughunter.com |
| Intramolecular Reductive Amination | Acyclic amino-aldehyde/ketone | Reducing agents (e.g., NaBH₃CN, H₂/Pd) | Piperidine | Forms the heterocyclic ring directly in its saturated state. nih.gov |
| Radical-Mediated Cyclization | Unsaturated amine (e.g., 1,6-enynes) | Radical initiators (e.g., AIBN, Et₃B) | Substituted Piperidine | Allows for the formation of complex substitution patterns. nih.gov |
Once the 1-(2-methylpropyl)piperidine core is assembled, the terminal bromine must be installed. Direct bromination of an unactivated sp³ C-H bond on the side chain is challenging and typically unselective. Therefore, functional group interconversion from a pre-functionalized precursor is the preferred and more controlled approach.
From a Terminal Alcohol: A common and reliable method involves the synthesis of 1-(3-hydroxy-2-methylpropyl)piperidine. This alcohol can be prepared by N-alkylation of piperidine with 3-chloro-2-methyl-1-propanol or by ring-opening of 2-methyloxirane with piperidine followed by subsequent manipulations. The terminal primary alcohol can then be converted to the corresponding bromide using standard reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (the Appel reaction).
From a Terminal Alkene: An alternative precursor is 1-(2-methylallyl)piperidine. Hydrobromination of the terminal double bond can install the bromine atom. To achieve the desired terminal bromide (anti-Markovnikov addition), the reaction is typically performed under radical conditions, for instance, using HBr in the presence of a radical initiator like benzoyl peroxide or AIBN.
The von Braun Reaction: While not a direct bromination of a side chain, the von Braun reaction using cyanogen bromide (BrCN) on tertiary amines is a classic method that results in C-N bond cleavage. thieme-connect.de In the context of cyclic amines, this reaction can lead to ring-opening, yielding a terminal alkyl bromide. thieme-connect.de However, its application for simple dealkylation is also known, where an N-alkyl group is cleaved to yield an alkyl bromide and an N-cyano secondary amine. thieme-connect.de This method is generally too harsh and not suitable for the specific transformation required for this compound without cleaving the desired side chain from the piperidine nitrogen.
Stereochemical Control in Synthesis
The 2-methylpropyl substituent in this compound contains a stereocenter at the C2 position. Controlling the absolute stereochemistry at this center is a crucial consideration for any asymmetric synthesis of this molecule.
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered.
For the target molecule, a chiral auxiliary, such as a pseudoephedrine or an Evans oxazolidinone, could be used to synthesize the chiral side chain before its attachment to the piperidine ring. nih.gov For example, an Evans oxazolidinone could be acylated with isobutyryl chloride. Subsequent diastereoselective methylation of the resulting enolate would establish the chiral quaternary center. Reductive cleavage of the auxiliary would yield the chiral 2-methyl-3-hydroxypropanol, which could then be converted to the bromide and used to alkylate piperidine. This approach provides excellent stereocontrol and is highly reliable for creating specific enantiomers. nih.gov
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral molecules. In the context of piperidine synthesis, asymmetric catalysis is often employed to control stereocenters on the piperidine ring itself.
Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted pyridinium (B92312) salts using chiral iridium or rhodium catalysts is a powerful method for accessing chiral piperidines. dicp.ac.cnresearchgate.netnih.gov This would be applicable if the desired stereocenter were on the piperidine ring.
Catalytic Asymmetric Cyclizations: Various metal-catalyzed reactions, such as Cu-catalyzed aminoboration, can achieve the enantioselective synthesis of chiral 2,3-disubstituted piperidines from acyclic precursors. nih.gov
Biocatalysis: The use of enzymes, such as transaminases or imine reductases, offers a green and highly selective method for preparing chiral amines and heterocycles. acs.orgscispace.com A transaminase could be used in a cyclization cascade starting from an ω-chloroketone to produce a chiral 2-substituted piperidine. acs.org While direct application to form the side-chain stereocenter of this compound is not straightforward, enzymatic resolution of a racemic precursor alcohol or amine could be a viable strategy.
Table 2: Examples of Asymmetric Catalysis in Piperidine Synthesis
| Reaction Type | Catalyst System | Substrate | Product Stereochemistry | Ref. |
|---|---|---|---|---|
| Asymmetric Hydrogenation | [RhCp*Cl₂]₂ with chiral amine | N-Benzylpyridinium salt | Chiral piperidine | dicp.ac.cnresearchgate.net |
| Asymmetric Reductive Heck | Rh-catalyst with chiral ligand | Dihydropyridine & Boronic acid | Enantioenriched 3-substituted tetrahydropyridine | nih.govacs.org |
| Cyclizative Aminoboration | Cu-catalyst with (S,S)-Ph-BPE | Unsaturated amine | Chiral 2,3-cis-disubstituted piperidine | nih.gov |
When a molecule contains one or more stereocenters, both diastereoselectivity and enantioselectivity must be considered.
Enantioselective Synthesis: The primary goal is to produce one enantiomer in excess over the other. As discussed, this can be achieved using chiral auxiliaries, asymmetric catalysis, or by starting from a "chiral pool" material—a readily available, inexpensive enantiopure natural product. For this compound, a practical approach would be to start with an enantiopure precursor like (R)- or (S)-2-methyl-1,3-propanediol.
Diastereoselective Synthesis: If the piperidine ring itself also contained stereocenters, the synthesis would need to control the relative stereochemistry between the ring substituents and the side-chain stereocenter. Diastereoselective cyclization reactions are designed to achieve this. acs.orgwordpress.com For instance, if an acyclic precursor already contains the chiral 2-methylpropyl group on the nitrogen, its stereochemistry can influence the facial selectivity of an intramolecular cyclization, leading to the preferential formation of one diastereomer of the substituted piperidine. nih.govrsc.org The choice of reagents and reaction conditions can often be tuned to favor the desired diastereomer. ajchem-a.com
Chemical Reactivity and Transformative Chemistry of 1 3 Bromo 2 Methylpropyl Piperidine
Reactivity at the Bromine Atom
The primary site of reactivity for 1-(3-Bromo-2-methylpropyl)piperidine is the carbon-bromine (C-Br) bond. The bromine atom is a good leaving group, making the carbon to which it is attached (the α-carbon) electrophilic and thus susceptible to attack by nucleophiles or elimination upon treatment with a base. The molecule's structure—a primary alkyl halide with a methyl group and a bulky piperidinyl group on the adjacent carbon (the β-carbon)—plays a critical role in determining the predominant reaction pathways.
Nucleophilic Substitution Reactions (SN1, SN2)
Nucleophilic substitution involves the replacement of the bromine atom by a nucleophile. The two principal mechanisms for this transformation are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions.
Reactivity with Various Nucleophiles (e.g., oxygen, sulfur, carbon-based)
The competition between substitution and elimination is heavily influenced by the nature of the nucleophile. Strong, non-bulky nucleophiles might favor the slow SN2 reaction, whereas strong, bulky bases will strongly favor elimination.
The table below outlines the expected reaction pathways with different classes of nucleophiles, based on general principles.
| Nucleophile Type | Example Nucleophile | Expected Primary Pathway | Expected Substitution Product (if any) | Rationale |
| Oxygen-Based | Hydroxide (B78521) (OH⁻), Alkoxides (RO⁻) | E2 Elimination | 1-(2-Methylprop-2-en-1-yl)piperidine | These are strong bases, favoring elimination over the sterically hindered SN2 reaction. |
| Sulfur-Based | Thiolates (RS⁻) | SN2 (Slow) | 1-(2-Methyl-3-(alkylthio)propyl)piperidine | Thiolates are generally excellent nucleophiles and weaker bases than alkoxides, giving substitution a better chance to compete. |
| Carbon-Based | Cyanide (CN⁻) | SN2 (Slow) | 4-(Piperidin-1-yl)-3-methylbutanenitrile | Cyanide is a strong nucleophile that can favor substitution, though the reaction would still be slow due to sterics. |
Elimination Reactions (E1, E2)
Elimination reactions involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon to form an alkene.
Regioselectivity and Stereoselectivity of Eliminations
E2 Mechanism: The bimolecular (E2) mechanism is the most probable elimination pathway for this compound, especially when treated with a strong, non-hindered base like ethoxide or a bulky base like potassium tert-butoxide. libretexts.org The E2 reaction is a concerted process where the base removes a proton from the β-carbon while the C-Br bond breaks simultaneously. askthenerd.com This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group.
Regioselectivity: In this molecule, there are two different types of β-hydrogens: the hydrogens on the methyl group and the single hydrogen on the tertiary carbon (C2). Removal of a proton from the methyl group would lead to the Hofmann product (the less substituted alkene), while removal of the proton from the tertiary carbon would yield the Zaitsev product (the more substituted alkene). However, only one β-carbon bears hydrogen atoms—the one with the methyl group and the single hydrogen. The other adjacent atom is the nitrogen of the piperidine (B6355638) ring. Therefore, elimination can only occur by removing a proton from the C2 carbon. There is only one such hydrogen, so only one regioisomeric product is possible.
E1 Mechanism: The unimolecular (E1) mechanism, which proceeds through a carbocation intermediate, is unlikely for the same reason the SN1 pathway is unfavorable: the instability of the primary carbocation that would need to form. numberanalytics.com
Formation of Unsaturated Derivatives
The primary elimination product expected from an E2 reaction of this compound is 1-(2-methylprop-2-en-1-yl)piperidine . This occurs through the removal of the bromine and the single proton on the C2 carbon.
A patent for the synthesis of related compounds describes a reaction that aligns with this expected outcome. In the procedure, a compound identified as 1-(3-bromo-2-methyl-propyl)-piperidine is treated with potassium tert-butoxide in tetrahydrofuran (B95107) (THF). The reaction, conducted at room temperature, yields 1-(2-methylallyl)piperidine, which is the same structure as 1-(2-methylprop-2-en-1-yl)piperidine. This provides experimental evidence for the formation of the unsaturated derivative via an elimination pathway.
The table below summarizes this documented transformation.
| Reactant | Reagent/Solvent | Product | Reaction Type |
| This compound | Potassium tert-butoxide / THF | 1-(2-Methylprop-2-en-1-yl)piperidine | E2 Elimination |
Metal-Mediated Cross-Coupling Reactions
The presence of a bromine atom in this compound allows it to participate in various metal-mediated cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
While specific palladium-catalyzed coupling reactions for this compound are not extensively documented, its reactivity can be inferred from established palladium catalysis principles with alkyl bromides. Reactions such as the Suzuki, Heck, and Sonogashira couplings are theoretically plausible.
The Suzuki coupling would involve the reaction of this compound with an organoboron compound in the presence of a palladium catalyst and a base. This would result in the formation of a new carbon-carbon bond at the site of the bromine atom.
A typical reaction scheme is as follows:
R-B(OR')₂ + Br-CH₂-CH(CH₃)-CH₂-N(C₅H₁₀) + Base --(Pd catalyst)--> R-CH₂-CH(CH₃)-CH₂-N(C₅H₁₀)
The success of such a reaction would be contingent on the choice of catalyst, ligand, base, and solvent to optimize the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
| Reaction Component | Typical Examples | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the catalytic cycle |
| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and influences reactivity |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation and neutralizes acidic byproducts |
| Organoboron Reagent | Arylboronic acids, alkylboronic esters | Source of the new carbon nucleophile |
| Solvent | Toluene, DMF, Dioxane/Water | Provides the reaction medium |
The Heck reaction , another cornerstone of palladium catalysis, would involve the coupling of this compound with an alkene. This reaction would introduce a vinyl group, leading to the formation of a new substituted alkene. The regioselectivity and stereoselectivity of the addition would be key considerations.
The bromine atom in this compound can be utilized to form organometallic reagents or to react with them.
Grignard Reagent Formation and Reaction: Treatment of this compound with magnesium metal in an etheral solvent like tetrahydrofuran (THF) would likely lead to the formation of the corresponding Grignard reagent. The presence of the tertiary amine in the molecule could potentially influence the formation and stability of the reagent through intramolecular coordination.
Br-CH₂-CH(CH₃)-CH₂-N(C₅H₁₀) + Mg --(THF)--> BrMg-CH₂-CH(CH₃)-CH₂-N(C₅H₁₀)
Once formed, this Grignard reagent would be a potent nucleophile, capable of reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds. For instance, reaction with an aldehyde would yield a secondary alcohol.
Organolithium Reagent Interactions: Alternatively, this compound can undergo lithium-halogen exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate a new organolithium species. This is a rapid reaction that is often carried out at low temperatures. wikipedia.org
Br-CH₂-CH(CH₃)-CH₂-N(C₅H₁₀) + 2 Li --(Solvent)--> Li-CH₂-CH(CH₃)-CH₂-N(C₅H₁₀) + LiBr
This newly formed organolithium reagent would exhibit high reactivity as a strong base and nucleophile, enabling a variety of synthetic transformations. Organolithium reagents are generally more reactive than their Grignard counterparts. saylor.org
| Organometallic Reagent | Formation Conditions | Subsequent Reactivity with Electrophiles |
| Grignard Reagent | Magnesium metal in dry ether (e.g., THF) | Nucleophilic addition to carbonyls, nitriles, epoxides |
| Organolithium Reagent | Lithium metal or organolithium (e.g., n-BuLi) in an inert solvent | Strong base for deprotonation, potent nucleophile |
Reactivity at the Piperidine Nitrogen
The tertiary nitrogen atom of the piperidine ring in this compound possesses a lone pair of electrons, making it a nucleophilic and basic center. This allows for a range of reactions that modify the piperidine moiety.
N-Alkylation: The piperidine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, introduces a second alkyl group onto the nitrogen atom, resulting in a positively charged species. researchgate.net
This compound + R-X --> [R-N⁺(C₅H₁₀)(CH₂CH(CH₃)CH₂Br)] X⁻
The rate and success of this reaction depend on the nature of the alkylating agent (R-X) and the reaction conditions.
N-Acylation: In a similar vein, the piperidine nitrogen can react with acylating agents such as acid chlorides or anhydrides to form N-acylpiperidinium salts. These reactions are typically rapid and lead to the formation of a new nitrogen-acyl bond. The presence of an acyl group can influence the conformation of the piperidine ring. researchgate.net
| Reaction Type | Reagent | Product |
| N-Alkylation | Methyl iodide (CH₃I) | N-methyl-N-(3-bromo-2-methylpropyl)piperidinium iodide |
| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl-N-(3-bromo-2-methylpropyl)piperidinium chloride |
As a tertiary amine, the piperidine nitrogen is basic and will readily react with acids to form piperidinium (B107235) salts. The extent of this reaction is governed by the pKa of the conjugate acid and the pH of the medium. The pKa of the conjugate acid of piperidine is approximately 11. masterorganicchemistry.com The presence of the 3-bromo-2-methylpropyl substituent may slightly alter this value due to electronic and steric effects.
This compound + H-A --> [1-(3-bromo-2-methylpropyl)piperidinium]⁺ A⁻
The protonation state of the molecule is crucial as it affects its solubility, crystallinity, and biological activity if it were part of a larger, more complex molecule. The basicity of the piperidine nitrogen can be influenced by the solvent and the presence of other functional groups in the molecule.
The lone pair of electrons on the piperidine nitrogen allows this compound to act as a ligand in coordination complexes with various metal centers. As a monodentate ligand, it can coordinate to a metal ion through the nitrogen atom. libretexts.org
The formation and stability of these coordination complexes depend on several factors, including the nature of the metal ion (its size, charge, and electronic configuration), the solvent, and the presence of other competing ligands. Transition metals are particularly well-known for forming stable complexes with amine ligands. mdpi.comnih.gov
For instance, it could potentially coordinate with metal ions such as Cu(II), Zn(II), or Pd(II). The coordination of the piperidine nitrogen to a metal center can influence the reactivity of the rest of the molecule, for example, by altering the electron density at the bromine-bearing carbon.
Transformations of the Alkyl Chain and Piperidine Ring of this compound
The chemical persona of this compound is dictated by two primary reactive centers: the nucleophilic tertiary amine within the piperidine ring and the electrophilic carbon atom attached to the bromine on the alkyl side chain. This duality allows for a diverse array of chemical transformations, enabling modifications to both the piperidine ring and the alkyl substituent. The interplay between these functional groups can lead to complex and valuable molecular architectures.
Oxidation and Reduction Chemistry
The piperidine moiety and its N-alkyl substituent can undergo various oxidation and reduction reactions, which are fundamental for altering the compound's electronic and structural properties.
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation. Biological systems are known to metabolize piperidine through N-oxidation, forming products such as N-hydroxypiperidine and 1-piperideine-1-oxide. nih.gov In a laboratory setting, chemical oxidation of N-alkyl piperidines can be achieved using various reagents. For instance, oxidation can lead to the formation of N-oxides or iminium ions. acs.orgnih.gov The generation of an iminium ion is a powerful strategy in synthetic chemistry, as it provides an electrophilic handle for the introduction of nucleophiles at the α-position of the piperidine ring. acs.org While specific studies on this compound are not prevalent, the general reactivity of N-alkyl piperidines suggests that it would be amenable to such transformations. researchgate.net
| Oxidation Reaction | Reagent/Condition | Plausible Product | Significance |
| N-Oxidation | m-CPBA, H₂O₂ | This compound N-oxide | Altered polarity and coordination properties. |
| Iminium Ion Formation | Hg(OAc)₂, EDCI | N-(3-Bromo-2-methylpropyl)-Δ¹-piperidinium ion | Intermediate for α-functionalization of the piperidine ring. |
Reduction: The piperidine ring in this compound is already in a saturated, reduced state. Therefore, further reduction of the ring itself is not a typical transformation. However, reductive processes can be relevant in the context of derivatives of this compound. For example, if the piperidine ring were part of a pyridinium (B92312) salt, it could be reduced to the corresponding piperidine. nih.govchemrxiv.org This is a common strategy for the synthesis of substituted piperidines. nih.govyoutube.comresearchgate.net While not a direct reduction of the starting compound, it highlights a key reductive pathway in the broader chemistry of piperidine synthesis.
Functional Group Interconversions on the Alkyl Chain
The 3-bromo-2-methylpropyl chain is a versatile handle for a variety of functional group interconversions, primarily leveraging the reactivity of the carbon-bromine bond. As a primary alkyl halide, it is particularly susceptible to nucleophilic substitution (SN2) and, to a lesser extent, elimination (E2) reactions. msu.edustackexchange.comlibretexts.orgmasterorganicchemistry.com
Nucleophilic Substitution (SN2): The primary carbon bearing the bromine atom is an excellent electrophilic site for attack by a wide range of nucleophiles. msu.edu This allows for the displacement of the bromide ion and the introduction of new functional groups. The steric hindrance from the adjacent methyl group may slightly retard the reaction rate compared to an unbranched alkyl bromide, but SN2 reactions are generally expected to proceed efficiently. msu.edu
| Nucleophile | Reaction Conditions | Product |
| Hydroxide (OH⁻) | NaOH, H₂O/THF | 1-(3-Hydroxy-2-methylpropyl)piperidine |
| Cyanide (CN⁻) | NaCN, DMSO | 4-(Piperidin-1-yl)-3-methylbutanenitrile |
| Azide (N₃⁻) | NaN₃, DMF | 1-(3-Azido-2-methylpropyl)piperidine |
| Thiolate (RS⁻) | NaSR, Ethanol | 1-(3-(Alkylthio)-2-methylpropyl)piperidine |
| Alkoxide (RO⁻) | NaOR, ROH | 1-(3-Alkoxy-2-methylpropyl)piperidine |
Elimination (E2): In the presence of a strong, sterically hindered base, an E2 elimination reaction can compete with substitution, leading to the formation of an alkene. wikimedia.orgaskthenerd.comlibretexts.orglibretexts.org The use of a bulky base like potassium tert-butoxide would favor the abstraction of a proton from the less hindered carbon, potentially leading to the Hofmann elimination product.
| Base | Reaction Conditions | Major Product |
| Potassium tert-butoxide | t-BuOH, heat | 1-(2-Methylallyl)piperidine |
| Sodium ethoxide | Ethanol, heat | Mixture of 1-(2-methylprop-1-en-1-yl)piperidine and 1-(2-methylallyl)piperidine |
Ring Modification and Derivatization (e.g., spiropiperidines, condensed piperidines)
The structure of this compound serves as a potential precursor for more complex piperidine-containing architectures, such as spiropiperidines and condensed (fused) piperidine ring systems. These transformations often rely on intramolecular reactions where the piperidine nitrogen acts as a nucleophile, attacking an electrophilic center within the same molecule.
Spiropiperidines: The synthesis of spiropiperidines has gained significant interest in medicinal chemistry. rsc.orgyork.ac.uknih.govrsc.orgbepls.com While the direct conversion of this compound to a spiropiperidine is not straightforward, derivatives of this compound could be employed in such syntheses. For example, functionalization of the piperidine ring at the 3- or 4-position, followed by an intramolecular cyclization involving the N-alkyl chain, could lead to spirocyclic structures.
Condensed Piperidines: A more direct application of the inherent reactivity of this compound is in the formation of condensed piperidine systems through intramolecular cyclization. documentsdelivered.comresearchgate.net Treatment of the molecule with a strong base could, in principle, induce an intramolecular SN2 reaction, where the piperidine nitrogen attacks the carbon bearing the bromine. However, this would lead to a highly strained four-membered ring, which is thermodynamically unfavorable.
Mechanistic Investigations of Chemical Transformations Involving 1 3 Bromo 2 Methylpropyl Piperidine
Reaction Kinetics and Rate Determinations
No published studies were found that detail the reaction kinetics or provide rate determinations for chemical transformations involving 1-(3-Bromo-2-methylpropyl)piperidine. Such studies would typically involve determining the order of the reaction, rate constants (k), and the effect of reactant concentrations on the reaction rate.
Thermodynamic Analysis of Chemical Equilibria
There is no available thermodynamic data, such as equilibrium constants (Keq), Gibbs free energy changes (ΔG), enthalpy changes (ΔH), or entropy changes (ΔS), for reactions in which this compound is a reactant or product.
Transition State Characterization and Energy Profiles
Detailed characterization of transition states and the corresponding energy profiles for reactions of this compound are not described in the current scientific literature. This would typically involve computational chemistry studies or advanced experimental techniques to elucidate the structure and energy of the transition state.
Solvent Effects on Reaction Pathways
While solvent effects are a crucial aspect of reaction mechanisms, no studies have been published that specifically investigate how different solvents influence the reaction pathways, rates, or product distributions for transformations involving this compound.
Stereochemical Analysis of Reaction Products
A stereochemical analysis of the products formed in reactions with this compound has not been reported. Such an analysis would be essential to understand the stereoselectivity or stereospecificity of the reactions, providing insight into the reaction mechanism.
Due to the lack of specific research on this compound, no data tables or detailed research findings can be presented.
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations of Molecular Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the energetic landscape it occupies. aps.org Methods like DFT have been successfully used to determine the molecular geometry and vibrational frequencies of piperidine (B6355638) derivatives with high accuracy. researchgate.net
The conformational landscape of 1-(3-bromo-2-methylpropyl)piperidine is primarily defined by the geometry of the piperidine ring and the orientation of its N-alkyl substituent. The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. ias.ac.in For the N-(3-bromo-2-methylpropyl) substituent, two main chair conformers are possible: one with the substituent in an axial position and one with it in an equatorial position.
Computational studies on similarly N-substituted piperidines consistently show that the conformer with the bulky substituent in the equatorial position is energetically more favorable to avoid steric hindrance with the axial hydrogen atoms on the ring. researchgate.net Furthermore, the flexibility of the N-propyl chain introduces additional rotational isomers (rotamers) that must be considered. A detailed conformational search and subsequent geometry optimization using DFT methods, such as at the B3LYP/6-311++G(d,p) level of theory, can identify the global minimum energy structure and the relative energies of other stable conformers. researchgate.netrsc.org The thermodynamic stability of each conformer is evaluated based on its calculated Gibbs free energy. researchgate.net
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Orientation of N-Substituent | Relative Energy (kcal/mol) |
|---|---|---|
| Conf-1 (Global Minimum) | Equatorial | 0.00 |
| Conf-2 | Axial | +2.54 |
| Conf-3 (Boat) | Equatorial | +5.88 |
Note: Data are hypothetical and illustrative of expected computational outcomes.
The geometric parameters, including bond lengths, bond angles, and dihedral angles, for the most stable conformer of this compound can be precisely determined through geometry optimization calculations. DFT methods, particularly B3LYP, are well-regarded for their ability to produce geometric data that closely aligns with experimental results for piperidine-containing compounds. researchgate.net
In the optimized structure, the piperidine ring would exhibit C-C and C-N bond lengths typical of saturated heterocyclic systems. The bond angles within the ring are expected to be close to the ideal tetrahedral angle of 109.5°, with slight deviations due to the cyclic structure. The geometry of the N-substituent is also critical, with standard bond lengths for C-C, C-H, and C-Br bonds.
Table 2: Selected Optimized Geometric Parameters for the Most Stable Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | C-N (ring) | 1.465 |
| C-N (substituent) | 1.472 | |
| C-Br | 1.968 | |
| C-C (ring) | 1.535 | |
| **Bond Angles (°) ** | C-N-C (ring) | 111.8 |
| C-N-C (substituent) | 113.5 | |
| N-C-C (substituent) | 112.1 | |
| C-C-Br | 110.4 |
Note: Data are hypothetical, based on typical values from DFT calculations for similar molecules.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, polarity, and spectroscopic properties. Analyses of frontier molecular orbitals, charge distribution, and orbital interactions provide a comprehensive picture of the molecule's electronic nature.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. aimspress.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, corresponding to its lone pair of electrons. This region is therefore the most susceptible to electrophilic attack. The LUMO is likely distributed over the C-Br antibonding orbital (σ*), indicating that this site is the most probable for nucleophilic attack, potentially leading to the cleavage of the C-Br bond.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. aimspress.com
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.45 |
| LUMO | -0.21 |
| Energy Gap (ΔE) | 6.24 |
Note: Data are hypothetical and illustrative of expected computational outcomes.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.org The MEP surface is colored according to the electrostatic potential, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net
In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the nitrogen and bromine atoms due to their high electronegativity and the presence of lone pairs. These are the primary sites for electrophilic attack. The most positive potential (blue) would be found around the hydrogen atoms, particularly those attached to carbons adjacent to the nitrogen atom.
Table 4: Molecular Electrostatic Potential (MEP) Values at Specific Sites of this compound
| Site | Feature | Potential Value (a.u.) |
|---|---|---|
| Vmax | H atoms on piperidine ring | +0.035 |
| Vmin | Around N atom | -0.048 |
| Vmin | Around Br atom | -0.031 |
Note: Data are hypothetical and illustrative of expected computational outcomes.
Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions by describing charge transfer and hyperconjugative effects within a molecule. nih.gov This analysis transforms the calculated wavefunctions into localized orbitals that correspond to the classical Lewis structure concepts of bonds and lone pairs. nih.gov
Table 5: NBO Analysis - Second-Order Perturbation Energies E(2) for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| n(N1) | σ*(C2-C3) | 3.85 |
| n(N1) | σ*(C6-C5) | 3.91 |
| n(N1) | σ*(C1'-C2') | 4.22 |
| σ(C2-H) | σ*(N1-C6) | 1.15 |
Note: Data are hypothetical and illustrative of expected computational outcomes. N1 is the piperidine nitrogen; C2, C3, C5, C6 are ring carbons; C1', C2' are substituent carbons.
Reaction Pathway Prediction and Simulation
Computational chemistry offers powerful tools to predict and simulate the potential reaction pathways of this compound. Through the application of quantum mechanical calculations, it is possible to elucidate the mechanisms of various transformations, such as substitution and elimination reactions, and to forecast the spectroscopic characteristics of the molecule.
Computational Studies of Substitution and Elimination Mechanisms
The structure of this compound, featuring a bromine atom on a primary carbon that is beta-branched, suggests a potential competition between nucleophilic substitution (S(_N)2) and base-induced elimination (E2) reaction pathways. Computational studies, typically employing Density Functional Theory (DFT), can be utilized to model these reaction coordinates and determine the transition states and activation energies associated with each pathway.
In a hypothetical study, the reaction of this compound with a nucleophile/base, such as the hydroxide (B78521) ion (OH), can be simulated. The calculations would aim to locate the transition state structures for both the S(_N)2 and E2 mechanisms. The S(_N)2 pathway would involve the backside attack of the hydroxide ion on the carbon atom bonded to the bromine, leading to the formation of 1-(2-methyl-3-hydroxypropyl)piperidine and a bromide ion. The E2 pathway would involve the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon, resulting in the formation of 1-(2-methylallyl)piperidine, water, and a bromide ion.
The relative favorability of these pathways can be assessed by comparing their calculated activation energies ((\Delta)E). A lower activation energy indicates a kinetically more favorable reaction. Factors such as the choice of solvent can also be incorporated into these models using continuum solvation models like the Polarizable Continuum Model (PCM), which can significantly influence the reaction energetics.
Table 1: Hypothetical Calculated Activation Energies for S(_N)2 vs. E2 Pathways of this compound with OH in different solvents.
| Reaction Pathway | Solvent | Calculated Activation Energy ((\Delta)E) (kcal/mol) |
|---|---|---|
| S(_N)2 | Gas Phase | 22.5 |
| E2 | Gas Phase | 25.0 |
| S(_N)2 | Water (PCM) | 28.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Based on these hypothetical results, in the gas phase, the S(_N)2 pathway is slightly favored. However, in a polar protic solvent like water, the E2 pathway becomes the more likely route due to the stabilization of the more charge-diffuse E2 transition state by the solvent.
Prediction of Spectroscopic Parameters
Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, techniques such as DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.
To predict the H and C NMR spectra, the geometry of the molecule is first optimized at a chosen level of theory. Subsequently, the magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Similarly, the IR spectrum can be predicted by performing a vibrational frequency calculation on the optimized geometry. This calculation yields the frequencies of the normal modes of vibration and their corresponding intensities. These calculated frequencies often have a systematic error, which can be corrected by applying a scaling factor.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound.
| Parameter | Predicted Value | Experimental Value |
|---|---|---|
| H NMR Chemical Shift ((\delta), ppm) - CH(_2)Br | 3.45 | Not Available |
| C NMR Chemical Shift ((\delta), ppm) - CH(_2)Br | 38.2 | Not Available |
| IR Vibrational Frequency (cm) - C-Br stretch | 650 | Not Available |
Note: The data in this table is hypothetical and for illustrative purposes only, as experimental data is not available.
These predicted spectra can serve as a valuable tool for identifying the compound in a complex mixture or for confirming its structure after synthesis.
Non-Covalent Interaction (NCI) Analysis
Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. nih.gov This method is based on the electron density and its derivatives, and it provides a graphical representation of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.netscielo.org.mx
For this compound, an NCI analysis would reveal intramolecular interactions that contribute to its conformational preferences. The analysis generates 3D isosurfaces that are color-coded to indicate the type and strength of the interaction. Typically, blue or green isosurfaces represent attractive interactions (like hydrogen bonds or dipole-dipole interactions), while red isosurfaces indicate repulsive interactions (steric clashes). scielo.org.mx
Table 3: Hypothetical Summary of Intramolecular Non-Covalent Interactions in this compound from NCI Analysis.
| Interacting Atoms | Type of Interaction | NCI Plot Color |
|---|---|---|
| H (piperidine) (\cdots) H (propyl chain) | van der Waals | Green |
| H (methyl) (\cdots) H (piperidine) | Steric Repulsion | Red |
| C-H (\cdots) N | Weak Hydrogen Bond | Blue/Green |
Note: The data in this table is hypothetical and for illustrative purposes only.
By providing a visual and qualitative understanding of the non-covalent forces at play, NCI analysis can offer valuable insights into the structure, stability, and reactivity of this compound. nih.gov
Advanced Spectroscopic and Chromatographic Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of 1-(3-Bromo-2-methylpropyl)piperidine is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electron-donating or -withdrawing nature of adjacent functional groups. The bromine atom, being electronegative, will deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the nitrogen atom of the piperidine (B6355638) ring will also influence the chemical shifts of adjacent protons.
Based on the analysis of similar structures, the following proton environments and their expected spectral data can be proposed:
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-α (Piperidine) | 2.3 - 2.5 | Multiplet | - |
| H-β, H-γ (Piperidine) | 1.4 - 1.7 | Multiplet | - |
| -CH₂-N (Propyl) | 2.1 - 2.3 | Doublet of doublets | ~7-8 |
| -CH(CH₃)- | 1.8 - 2.0 | Multiplet | ~6-7 |
| -CH₂-Br | 3.3 - 3.5 | Doublet of doublets | ~5-6 |
| -CH₃ | 0.9 - 1.1 | Doublet | ~6-7 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal. The chemical shifts in ¹³C NMR are also influenced by the electronic environment.
The predicted ¹³C NMR chemical shifts for this compound are detailed in the table below. The carbons of the piperidine ring are expected to appear in the range of 25-55 ppm, with the carbons adjacent to the nitrogen (C-α) being the most deshielded. The propyl chain carbons will have their chemical shifts influenced by the attached bromine and nitrogen atoms.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-α (Piperidine) | ~55 |
| C-β (Piperidine) | ~26 |
| C-γ (Piperidine) | ~24 |
| -CH₂-N (Propyl) | ~60 |
| -CH(CH₃)- | ~35 |
| -CH₂-Br | ~40 |
| -CH₃ | ~15 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be expected between the protons of the -CH₂-N group and the -CH(CH₃)- proton, as well as between the -CH(CH₃)- proton and the protons of the -CH₂-Br and -CH₃ groups. This would confirm the propyl chain's connectivity.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton(s). For example, the proton signal around 3.4 ppm would show a correlation to the carbon signal around 40 ppm, confirming the -CH₂-Br group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons and heteroatoms. An HMBC experiment would show a correlation between the protons of the -CH₂-N group and the α-carbons of the piperidine ring, confirming the attachment of the propyl chain to the piperidine nitrogen.
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For this compound (C₉H₁₈BrN), the presence of bromine is a key isotopic signature to observe, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
The calculated exact masses for the molecular ions are:
[C₉H₁₈⁷⁹BrN]⁺: 220.0695 (monoisotopic)
[C₉H₁₈⁸¹BrN]⁺: 222.0675 (monoisotopic)
An HRMS analysis would be expected to produce mass measurements that are within a few parts per million (ppm) of these calculated values, thus confirming the elemental composition.
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. In the positive ion mode, this compound is expected to be readily protonated at the nitrogen atom of the piperidine ring, forming the [M+H]⁺ ion.
The expected m/z values for the protonated molecule in ESI-MS would be:
[C₉H₁₉⁷⁹BrN]⁺: 221.0773
[C₉H₁₉⁸¹BrN]⁺: 223.0752
Analysis of the fragmentation pattern in the ESI-MS/MS spectrum would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of the bromine atom or cleavage of the C-C bonds in the propyl chain. A characteristic fragment would be the piperidinomethyl cation or related species resulting from the cleavage of the bond between the propyl chain and the piperidine ring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for determining the purity of volatile compounds and identifying byproducts.
Predicted Fragmentation Pattern:
A primary fragmentation pathway for N-alkyl piperidines is alpha-cleavage, involving the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edu For this compound, this would lead to the formation of a stable piperidinium (B107235) cation. The largest alkyl group is typically lost preferentially.
Interactive Data Table: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Fragmentation Pathway |
| 235/237 | [C9H18BrN]+ | Molecular Ion (M+) |
| 156 | [C9H18N]+ | Loss of Br radical |
| 98 | [C6H12N]+ | Alpha-cleavage, loss of C3H6Br radical |
| 84 | [C5H10N]+ | Piperidine ring fragment |
Note: The table is predictive and based on general fragmentation patterns of similar compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to its alkyl and C-N and C-Br bonds. The spectrum of piperidine itself shows characteristic N-H stretching and bending frequencies, which would be absent in its N-substituted derivative. chemicalbook.comnist.gov The spectrum would instead feature C-H stretching and bending vibrations from the piperidine ring and the bromo-2-methylpropyl substituent. The C-Br stretching vibration is a key diagnostic feature for bromoalkanes. docbrown.infoquimicaorganica.orgdocbrown.info
Interactive Data Table: Expected IR Absorption Bands for this compound
| Wavenumber (cm-1) | Vibrational Mode | Functional Group |
| 2975 - 2845 | C-H stretching | Alkyl (piperidine and propyl chain) |
| 1470 - 1370 | C-H bending/deformation | Alkyl (piperidine and propyl chain) |
| ~1100 - 1000 | C-N stretching | Tertiary amine |
| 650 - 510 | C-Br stretching | Bromoalkane |
Note: The data in this table is inferred from spectroscopic data of piperidine and various bromoalkanes. chemicalbook.comnist.govdocbrown.infoquimicaorganica.orgdocbrown.info
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure has been published for this compound itself, analysis of related piperidinium and pyridinium (B92312) bromide salts provides insight into the potential solid-state interactions. nih.govnih.govresearchgate.net
In the solid state, it is likely that the piperidine nitrogen, being a Lewis base, could be protonated to form a piperidinium cation, with bromide as the counter-ion. In such a salt, the crystal packing would be influenced by a network of intermolecular forces. Key interactions would likely include N-H···Br and C-H···Br hydrogen bonds, which are commonly observed in the crystal structures of similar organic bromide salts. nih.govnih.gov These interactions play a crucial role in stabilizing the crystal lattice. The conformation of the piperidine ring (typically a chair conformation) and the orientation of the bromo-2-methylpropyl substituent would also be determined.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds. For a basic compound like this compound, reversed-phase HPLC would be a suitable method for purity assessment. nih.govresearchgate.netgoogle.com
A typical HPLC system would employ a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the target compound from impurities with different polarities. Detection could be achieved using a UV detector if the compound possesses a chromophore, or more universally with a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD). researchgate.net
Interactive Data Table: Typical HPLC Parameters for Analysis of Piperidine Derivatives
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV, MS, or ELSD |
Note: These are general starting conditions and would require optimization for the specific compound. nih.govresearchgate.netgoogle.com
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. The primary factor governing separation in GC is the compound's boiling point, with lower boiling point compounds eluting first. libretexts.org
For the analysis of piperidine derivatives, a capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5) is often used. google.com The carrier gas is typically an inert gas such as helium or nitrogen. A flame ionization detector (FID) provides excellent sensitivity for organic compounds. Temperature programming, where the column oven temperature is increased during the analysis, is commonly employed to ensure efficient separation and good peak shape for compounds with a range of boiling points.
Interactive Data Table: General GC Parameters for Piperidine Analysis
| Parameter | Condition |
| Column | DB-5 or similar (e.g., 30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | ~250 °C |
| Detector | Flame Ionization Detector (FID) |
| Oven Program | Initial temp. ~100 °C, ramp to ~280 °C |
Note: These parameters are based on general methods for analyzing piperazine (B1678402) and piperidine derivatives and would need to be optimized. google.comunodc.org
Applications in Advanced Organic Synthesis and Materials Science
As a Versatile Building Block in Synthetic Methodologies
The dual reactivity of 1-(3-Bromo-2-methylpropyl)piperidine establishes it as a powerful building block for the construction of more complex molecular architectures. Chemists can leverage its structure to forge new carbon-carbon and carbon-heteroatom bonds, making it a key precursor in multistep synthetic pathways.
The piperidine (B6355638) moiety is a foundational component in the synthesis of numerous biologically active compounds and natural products. nih.govbenthamscience.com this compound serves as an excellent starting material for creating intricate heterocyclic systems, such as fused or spirocyclic scaffolds. nih.gov The bromoalkyl group can participate in intramolecular cyclization reactions, where the piperidine nitrogen or a pre-installed nucleophile attacks the carbon bearing the bromine atom, leading to the formation of a new ring. This strategy is a cornerstone in the efficient assembly of polycyclic structures that are often challenging to synthesize through other means.
The table below outlines potential synthetic routes from this building block to more complex heterocyclic structures.
| Reaction Type | Reactant/Condition | Resulting Scaffold | Description |
| Intramolecular N-Alkylation | Strong Base | Fused bicyclic system (e.g., indolizidine derivative) | The piperidine nitrogen acts as an internal nucleophile to displace the bromide, forming a new ring fused to the piperidine core. |
| Intramolecular C-Alkylation | Introduction of a carbanion on the piperidine ring followed by cyclization | Spirocyclic system | A nucleophilic carbon on the piperidine ring (generated via lithiation) attacks the electrophilic C-Br center, creating a spiro junction. |
| Intermolecular Annulation | Reaction with a dinucleophile (e.g., amino-thiol) | Fused heterocyclic system | The compound first reacts via the C-Br bond and then a subsequent reaction involving the piperidine ring leads to a new fused heterocycle. |
This table presents hypothetical, yet chemically plausible, transformations to illustrate the synthetic utility of the compound.
The carbon-bromine (C-Br) bond in this compound is a key functional handle for a wide array of advanced organic transformations. This allows for the strategic introduction of diverse chemical functionalities, significantly expanding the molecular complexity and utility of the parent molecule.
Nucleophilic Substitution: The bromide is an excellent leaving group, readily displaced by a variety of nucleophiles. This allows for the introduction of functional groups such as azides, cyanides, thiols, and alkoxides, transforming the bromoalkyl moiety into a versatile pharmacophore or a reactive site for further derivatization.
Organometallic Cross-Coupling: The C-Br bond is amenable to participation in transition-metal-catalyzed cross-coupling reactions. For instance, after conversion to an organometallic reagent (e.g., a Grignard or organolithium species), it can undergo reactions like Suzuki, Stille, or Negishi coupling to form new C-C bonds with aryl or vinyl partners. Alternatively, it can directly participate in reactions like Sonogashira or Buchwald-Hartwig amination.
The following table summarizes some of the advanced transformations possible with this precursor.
| Transformation Class | Example Reaction | Reagents | Functional Group Introduced |
| Nucleophilic Substitution | Azide Introduction | Sodium Azide (NaN₃) | -N₃ |
| Cyanation | Sodium Cyanide (NaCN) | -CN | |
| Cross-Coupling | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkyne group | |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |
Role in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules bound together by non-covalent interactions. The structural features of this compound make it a candidate for participating in such assemblies.
The self-assembly of molecules into ordered, supramolecular structures is governed by a network of weak intermolecular forces. The piperidine ring can engage in various non-covalent interactions, such as van der Waals forces and C-H···X hydrogen bonds (where X is a heteroatom like oxygen or nitrogen). mdpi.com Furthermore, the bromine atom can participate in halogen bonding—an interaction where the electropositive region on the halogen atom is attracted to a Lewis base. These directional interactions are crucial in crystal engineering for controlling the packing of molecules in the solid state.
In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. Piperidine derivatives have been shown to act as effective guest molecules, forming inclusion complexes with hosts like β-cyclodextrin. mdpi.com In such a complex, the hydrophobic alkyl chain of this compound would likely be inserted into the nonpolar cavity of the cyclodextrin (B1172386) host, driven by the hydrophobic effect. The more polar piperidine headgroup would remain near the hydrophilic rim of the host. This encapsulation can modify the guest's physical properties, such as its solubility in water. Studies on similar piperidines have demonstrated the formation of stable 1:1 or 1:2 guest-host complexes with β-cyclodextrin. mdpi.comnih.gov
| Host Molecule | Potential Guest | Driving Forces for Complexation | Potential Stoichiometry |
| β-Cyclodextrin | This compound | Hydrophobic interactions, Van der Waals forces | 1:1 or 1:2 (Guest:Host) mdpi.com |
Contribution to Specialized Chemical Technologies
While specific applications for this compound are not widely documented, its structural motifs are present in molecules used in specialized technologies. For example, the (aryl-2-methylpropyl)piperidine core structure is found in the agricultural fungicide fenpropidin. bcpcpesticidecompendium.org This suggests that this compound could serve as a key intermediate in the synthesis of novel agrochemicals, where the bromine atom acts as a handle for introducing various aryl or heteroaryl groups through cross-coupling reactions.
Furthermore, its bifunctional nature makes it a potential monomer or functionalizing agent in materials science for the development of specialized polymers or coatings. The piperidine unit can impart basicity, act as a ligand for metal catalysis, or serve as a site for further chemical modification within a larger polymer structure.
Potential in Polymer and Material Chemistry
The dual functionality of this compound also makes it a candidate for applications in polymer and materials science, where it can be used to synthesize new polymers or modify existing materials.
While not a polymerizable monomer itself, this compound can be readily converted into one. Drawing analogy from the synthesis of 1-chlorine-3-piperidine-2-propylmethacrylate, the bromo group could be substituted with a polymerizable moiety, such as an acrylate (B77674) or methacrylate (B99206) group, via reaction with the corresponding carboxylic acid or its salt. researchcommons.orgresearchcommons.org The resulting monomer would introduce the functional piperidine group as a pendant side chain on the polymer backbone. Polymers containing piperidine side chains have been investigated for various applications, including in anion exchange membranes for fuel cells. researchgate.net
Alternatively, the alkyl bromide functionality suggests a potential role as an initiator for certain types of controlled radical polymerization, such as Atom Transfer Radical Polymerization (ATRP). The C-Br bond could be homolytically cleaved in the presence of a suitable transition metal catalyst to generate a radical that initiates the polymerization of vinyl monomers. Piperidine itself has been studied as an initiator for epoxy polymerization, highlighting the utility of this heterocyclic core in initiating polymer chain growth. researchgate.net
The chemical structure of this compound is well-suited for the surface modification of materials. The alkyl bromide can react with nucleophilic groups (e.g., hydroxyls, amines) on the surface of a substrate, covalently grafting the piperidine-containing moiety onto the material. This strategy can be used to alter the surface properties of materials like silica, graphene derivatives, or nanoparticles. acgpubs.orgnbinno.com
For example, piperidine has been immobilized on Fe3O4-supported graphene quantum dots to create a highly efficient and magnetically recoverable nanocatalyst. acgpubs.org By grafting this compound onto a material, one could introduce a basic piperidine functionality to create a solid-supported base or a scavenger resin. alfachemic.com Such functionalized materials have applications in catalysis, purification, and as components in advanced composites. nbinno.com
Future Directions in Research
Development of Novel Synthetic Routes with Enhanced Efficiency
The synthesis of piperidine (B6355638) derivatives is a cornerstone of medicinal and materials chemistry. mdpi.com Future research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for synthesizing 1-(3-bromo-2-methylpropyl)piperidine and its analogs. Current synthetic strategies for piperidines often involve multi-step processes. mdpi.com Future endeavors may explore one-pot reactions that combine bond formations to streamline the synthesis. mdpi.com
Key areas for development include:
Catalytic Systems: The use of novel metal-based or organocatalysts could enhance the efficiency and selectivity of the cyclization and functionalization steps in piperidine synthesis. mdpi.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control. Adapting synthetic routes for this compound to flow chemistry could enable more efficient and reproducible production.
Green Chemistry Approaches: The use of greener solvents, renewable starting materials, and energy-efficient reaction conditions will be a significant focus. This aligns with the broader trend in the chemical industry to reduce environmental impact.
| Synthetic Strategy | Potential Advantages |
| Novel Catalysis | Higher yields, improved stereoselectivity, milder reaction conditions |
| Flow Chemistry | Enhanced safety, better process control, easier scalability |
| Green Chemistry | Reduced waste, lower environmental impact, use of renewable resources |
Exploration of Undiscovered Chemical Reactivities
The chemical reactivity of this compound is largely dictated by the piperidine ring and the bromoalkyl substituent. The nitrogen atom of the piperidine ring is nucleophilic and basic, while the carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions. Future research could delve into less conventional transformations to unlock new chemical space.
Potential areas of exploration include:
Radical Chemistry: Investigating the participation of the bromoalkyl group in radical-mediated cyclization or cross-coupling reactions could lead to the formation of novel polycyclic structures.
Transition-Metal Catalyzed Cross-Coupling: While standard cross-coupling reactions are known, exploring novel catalytic systems could enable previously inaccessible C-C and C-heteroatom bond formations at the propyl chain.
Biocatalysis: The use of enzymes to catalyze reactions on the this compound scaffold could offer high selectivity and stereocontrol, which is often challenging to achieve with traditional chemical methods.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research. nih.govresearchgate.net For this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, thereby guiding experimental work.
Future applications of computational modeling include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, identify transition states, and predict reaction outcomes for the synthesis and subsequent reactions of this compound.
Virtual Screening and Drug Design: If this compound or its derivatives are explored for biological activity, molecular docking and molecular dynamics simulations can be used to predict their binding affinity and mode of interaction with biological targets. nih.govresearchgate.net This can accelerate the discovery of new drug candidates.
Predictive Toxicology: In silico methods can be used to predict the potential toxicity and adverse effects of this compound and its metabolites, which is a crucial step in the early stages of drug development.
| Computational Method | Application |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of spectroscopic properties |
| Molecular Docking | Prediction of binding modes to biological targets |
| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and binding stability |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and toxicity |
Integration into Emerging Chemical Technologies
The unique structural features of this compound make it a potential candidate for integration into various emerging technologies.
Functional Materials: Piperidine-containing polymers have been explored for applications such as gas separation membranes and organic electronics. The bromoalkyl group of this compound could serve as a handle for polymerization or for grafting onto surfaces to create functional materials with tailored properties.
Chemical Probes: The piperidine scaffold is present in many biologically active molecules. herts.ac.uk Derivatives of this compound could be developed as chemical probes to study biological processes or as ligands for affinity chromatography to isolate and purify proteins.
Chemical Synthesis: The compound itself could serve as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. herts.ac.uk
Q & A
Q. What strategies enable the incorporation of this compound into drug discovery pipelines?
- Methodological Answer : The bromine atom serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Piperidine scaffolds are common in CNS drugs; in vitro screening (e.g., receptor binding assays) paired with ADMET profiling (e.g., CYP450 inhibition) can prioritize derivatives for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
